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Compound of Interest

Compound Name:
1-Benzyl-1,6-

diazaspiro[3.4]octane

Cat. No.: B582515 Get Quote

In-Depth Technical Guide: 1-Benzyl-1,6-
diazaspiro[3.4]octane
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl-1,6-
diazaspiro[3.4]octane, a spirocyclic diamine of significant interest in medicinal chemistry. The

document details its commercial availability, physicochemical properties, a representative

synthesis protocol, and its potential applications in drug discovery, particularly as a novel

scaffold.

Commercial Availability and Identification
1-Benzyl-1,6-diazaspiro[3.4]octane (CAS Number: 1363381-74-1) is a niche chemical

building block. While it has been previously cataloged by suppliers such as Fluorochem, it is

currently listed as a discontinued product by some vendors.[1] However, it may be available

through other suppliers, potentially on a make-on-demand or custom synthesis basis.

Companies like Arctom and Synthonix (available through Sigma-Aldrich) list the compound in

their catalogs.[2][3] Researchers interested in acquiring this compound are advised to contact

chemical suppliers specializing in custom synthesis or novel building blocks.

Physicochemical Properties
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Quantitative data for 1-Benzyl-1,6-diazaspiro[3.4]octane is primarily based on computed

properties available from public chemical databases. No extensive experimental data has been

published.

Property Value Source

CAS Number 1363381-74-1 PubChem[1]

Molecular Formula C₁₃H₁₈N₂ PubChem[1]

Molecular Weight 202.30 g/mol PubChem[1]

IUPAC Name
1-benzyl-1,6-

diazaspiro[3.4]octane
PubChem[1]

Canonical SMILES
C1CNCC12CCN2CC3=CC=C

C=C3
PubChem[1]

InChI Key
HVFOGWYVURWQFX-

UHFFFAOYSA-N
PubChem[1]

XLogP3 (Computed) 1.5 PubChem[1]

Hydrogen Bond Donors 1 PubChem[1]

Hydrogen Bond Acceptors 2 PubChem[1]

Rotatable Bond Count 2 PubChem[1]

Purity (from supplier) 95.0% CymitQuimica[1]

Synthesis and Experimental Protocols
A specific, peer-reviewed synthesis protocol for 1-Benzyl-1,6-diazaspiro[3.4]octane is not

readily available in the literature. However, based on established methods for the synthesis of

the diazaspiro[3.4]octane core and related N-benzyl derivatives, a plausible multi-step synthetic

route can be proposed. The following protocol is a representative methodology adapted from

literature precedents on the synthesis of functionalized azetidines and spirocyclic systems.

Hypothetical Synthetic Workflow
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The synthesis would likely proceed through the construction of a suitably protected

diazaspiro[3.4]octane core, followed by N-benzylation.

Starting Materials
(e.g., Azetidine & Pyrrolidone Precursors)

Step 1: Spirocyclization
(Construction of diazaspiro[3.4]octane core)

Step 2: Selective N-Protection
(e.g., Boc protection)

Step 3: N-Benzylation
(Benzyl bromide, base)

Step 4: Deprotection (if necessary)

Final Product:
1-Benzyl-1,6-diazaspiro[3.4]octane

Click to download full resolution via product page

Figure 1: A logical workflow for the synthesis of 1-Benzyl-1,6-diazaspiro[3.4]octane.

Representative Protocol: N-Benzylation of a Diazaspiro[3.4]octane Intermediate

This protocol assumes the availability of a suitable, selectively protected 1,6-

diazaspiro[3.4]octane precursor.

Materials:
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6-(tert-butoxycarbonyl)-1,6-diazaspiro[3.4]octane (1.0 eq)

Benzyl bromide (1.1 eq)

Potassium carbonate (K₂CO₃) or another suitable inorganic base (2.0 eq)

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) as solvent

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane for deprotection

Dichloromethane (DCM)

Procedure:

N-Benzylation: To a solution of 6-(tert-butoxycarbonyl)-1,6-diazaspiro[3.4]octane in

anhydrous acetonitrile, add potassium carbonate. Stir the suspension at room temperature

for 15 minutes.

Add benzyl bromide dropwise to the reaction mixture.

Heat the reaction to 60-70 °C and monitor by TLC or LC-MS until the starting material is

consumed (typically 4-12 hours).

Cool the reaction to room temperature and filter off the inorganic salts.

Concentrate the filtrate under reduced pressure.

Work-up: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry

the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purify the crude product by silica gel column chromatography to yield 1-benzyl-6-(tert-

butoxycarbonyl)-1,6-diazaspiro[3.4]octane.
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Deprotection: Dissolve the purified intermediate in dichloromethane. Add trifluoroacetic

acid dropwise at 0 °C.

Allow the reaction to warm to room temperature and stir for 1-3 hours until deprotection is

complete (monitored by LC-MS).

Final Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the

residue in a minimal amount of DCM and neutralize with a saturated solution of sodium

bicarbonate. Extract with DCM, dry the combined organic layers over sodium sulfate, and

concentrate to yield 1-Benzyl-1,6-diazaspiro[3.4]octane. Further purification may be

achieved by recrystallization or chromatography.

Applications in Drug Discovery and Medicinal
Chemistry
The diazaspiro[3.4]octane scaffold is a three-dimensional, sp³-rich motif increasingly utilized in

drug discovery as a bioisosteric replacement for more traditional, planar ring systems like

piperazine. This can lead to improved physicochemical properties, novel intellectual property,

and unique interactions with biological targets.

PARP Inhibitors: The diazaspiro core has been investigated as a piperazine bioisostere in

the framework of PARP inhibitors like Olaparib. This modification aims to alter the

pharmacological profile, potentially reducing off-target effects while maintaining favorable

binding interactions.

Antimalarial and Antitubercular Agents: Novel diazaspiro[3.4]octane series have shown

potent activity against multiple stages of the Plasmodium falciparum parasite, the causative

agent of malaria. Similarly, derivatives of the related 2,6-diazaspiro[3.4]octane have been

identified as highly potent antitubercular leads.

Central Nervous System (CNS) Targets: Spirocyclic frameworks are valuable in the design of

ligands for CNS targets. Related diazaspiro[3.4]octane derivatives have been explored as

antagonists for the sigma-1 receptor (σ1R) and as components of muscarinic M4 receptor

agonists, indicating their potential in neurology and psychiatry.

Relevant Signaling Pathway: PARP Inhibition
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Given the use of the diazaspiro scaffold in developing novel PARP inhibitors, understanding the

PARP signaling pathway is crucial. PARP enzymes, particularly PARP-1, are key players in the

DNA damage response, primarily in the repair of single-strand breaks (SSBs).

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination

(HR) pathway for repairing double-strand breaks (DSBs) is deficient. These cells become

highly dependent on PARP-mediated SSB repair. When PARP is inhibited, SSBs accumulate

and, during DNA replication, are converted into DSBs. In BRCA-deficient cells, these DSBs

cannot be efficiently repaired, leading to genomic instability and cell death. This concept is

known as "synthetic lethality."

Normal Cell / BRCA-proficient BRCA-proficient Cancer Cell + PARPi BRCA-deficient Cancer Cell + PARPi (Synthetic Lethality)

DNA Single-Strand
Break (SSB)

PARP Enzyme

 recruits

Single-Strand Break Repair

 initiates

PARP Inhibitor
(e.g., diazaspiro-based)

PARP Trapped/Inhibited

 blocks

Replication Fork Collapse
-> Double-Strand Break (DSB)

 leads to

Homologous Recombination
(BRCA1/2 dependent)

 repaired by

Cell Survival

PARP Inhibitor
(e.g., diazaspiro-based)

PARP Trapped/Inhibited

 blocks

Replication Fork Collapse
-> Double-Strand Break (DSB)

 leads to

Deficient Homologous
Recombination

 cannot be repaired

Apoptosis / Cell Death
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1-Benzyl-1,6-diazaspiro[3.4]octane | C13H18N2 | CID 71302050 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

3. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [commercial availability of 1-Benzyl-1,6-
diazaspiro[3.4]octane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b582515#commercial-availability-of-1-benzyl-1-6-
diazaspiro-3-4-octane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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